1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones, followed by cyclization. One common method involves the reaction of 2-methoxyphenylhydrazine with 3,5-dimethyl-1,3-dicarbonyl compounds under acidic conditions to form the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
3,5-Dimethylpyrazole: Lacks the methoxyphenyl group but shares the pyrazole core.
Indole derivatives: Similar in being heterocyclic compounds with potential bioactivity
Uniqueness: 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a pyrazole ring and carboxylic acid functionality makes it a versatile compound for various applications .
Biological Activity
1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its structure includes a pyrazole ring substituted with a methoxyphenyl group and two methyl groups, which contributes to its potential as a bioactive molecule. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.
- Chemical Formula : C14H16N2O3
- CAS Number : 1216210-14-8
- Molecular Weight : 256.29 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The precise pathways can vary based on the biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. A study evaluated its effect on COX-1 and COX-2 activities:
Enzyme | IC50 (µM) |
---|---|
COX-1 | 12.5 |
COX-2 | 8.9 |
These results suggest that the compound may serve as a dual inhibitor of COX pathways, which are critical in inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been tested for its cytotoxic effects on different types of cancer cells:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15.0 |
HepG2 (Liver) | 10.0 |
A549 (Lung) | 20.0 |
HCT116 (Colon) | 25.0 |
The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent.
Case Studies
- Anticancer Efficacy in Animal Models : In vivo studies have demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast and lung cancer.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key targets involved in cancer cell proliferation, such as Aurora-A kinase and CDK2.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPLNPKHZHNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.